molecular formula C18H12N4O3S2 B4761497 N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

Cat. No.: B4761497
M. Wt: 396.4 g/mol
InChI Key: SUDSASVRROTXIY-YPKPFQOOSA-N
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Description

N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole moiety fused with a thiazolidinone ring and a nicotinamide group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-oxo-1,2-dihydro-indole-3-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with nicotinoyl chloride under basic conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various cancers and viral infections.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide involves its interaction with specific molecular targets. The compound is known to bind to the active sites of enzymes, inhibiting their activity. For example, it can inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is unique due to the presence of the nicotinamide group, which enhances its biological activity and specificity. The combination of the indole and thiazolidinone moieties also contributes to its diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S2/c1-21-12-7-3-2-6-11(12)13(16(21)24)14-17(25)22(18(26)27-14)20-15(23)10-5-4-8-19-9-10/h2-9H,1H3,(H,20,23)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDSASVRROTXIY-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330916
Record name N-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645943
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301692-22-8
Record name N-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide
Reactant of Route 2
Reactant of Route 2
N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide
Reactant of Route 3
Reactant of Route 3
N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide
Reactant of Route 4
Reactant of Route 4
N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide
Reactant of Route 5
N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide
Reactant of Route 6
Reactant of Route 6
N-[5-(1-Methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

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